2-(2,3-difluorophenyl)-1-phenylethan-1-one

Lipophilicity Drug-likeness Physicochemical profiling

2-(2,3-Difluorophenyl)-1-phenylethan-1-one (CAS 1498370-47-0) is a synthetic fluorinated aromatic ketone with the molecular formula C₁₄H₁₀F₂O and a molecular weight of 232.22 g/mol. The compound belongs to the class of α-phenylacetophenones and features a distinctive 2,3-difluoro substitution pattern on one phenyl ring—a vicinal (adjacent) difluoro arrangement that imparts unique electronic and conformational properties compared to other difluorophenyl regioisomers.

Molecular Formula C14H10F2O
Molecular Weight 232.23
CAS No. 1498370-47-0
Cat. No. B2552359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-difluorophenyl)-1-phenylethan-1-one
CAS1498370-47-0
Molecular FormulaC14H10F2O
Molecular Weight232.23
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC2=C(C(=CC=C2)F)F
InChIInChI=1S/C14H10F2O/c15-12-8-4-7-11(14(12)16)9-13(17)10-5-2-1-3-6-10/h1-8H,9H2
InChIKeyXDFZOLUCMKQYOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,3-Difluorophenyl)-1-phenylethan-1-one (CAS 1498370-47-0): A Vicinal Difluoroaryl Ketone Building Block for Medicinal Chemistry and Materials Research


2-(2,3-Difluorophenyl)-1-phenylethan-1-one (CAS 1498370-47-0) is a synthetic fluorinated aromatic ketone with the molecular formula C₁₄H₁₀F₂O and a molecular weight of 232.22 g/mol . The compound belongs to the class of α-phenylacetophenones and features a distinctive 2,3-difluoro substitution pattern on one phenyl ring—a vicinal (adjacent) difluoro arrangement that imparts unique electronic and conformational properties compared to other difluorophenyl regioisomers. The chemical structure is characterized by a methylene bridge (–CH₂–) connecting the 2,3-difluorophenyl moiety to a benzoyl group, as reflected in its SMILES notation O=C(Cc1cccc(F)c1F)c1ccccc1 . The calculated partition coefficient (logP) for this compound is approximately 2.2 , placing it in a moderate lipophilicity range suitable for drug-like molecules. This compound has garnered interest as a versatile synthetic intermediate and research tool in medicinal chemistry, particularly in structure-activity relationship (SAR) studies where the 2,3-difluorophenyl motif has been shown to enhance potency, metabolic stability, and oral bioavailability in drug candidates targeting PARP1, CGRP receptors, and HDAC enzymes [1][2].

Why Structurally Similar Difluorophenyl Ethanones Cannot Substitute for 2-(2,3-Difluorophenyl)-1-phenylethan-1-one (CAS 1498370-47-0) in Research Applications


The precise 2,3-difluoro substitution pattern on the phenyl ring of 2-(2,3-difluorophenyl)-1-phenylethan-1-one confers electronic, conformational, and lipophilicity properties that are not replicated by other difluorophenyl regioisomers such as 2,4-, 2,5-, 2,6-, or 3,4-difluoro analogs. In SAR studies of PARP1 inhibitors, the 2,3-difluorophenyl-linker motif was specifically identified through molecular docking and systematic optimization as providing superior potency (IC₅₀ = 1.3 nM for optimized compound 47) compared to other substitution patterns [1]. Similarly, in CGRP receptor antagonist development, extensive SAR of the C-6 aryl moiety revealed that the 2,3-difluorophenyl group was uniquely potency-enhancing, with trifluoroethylation at N-1 further improving oral bioavailability to yield clinical candidate MK-0974 [2]. The vicinal difluoro motif creates a distinct dipole moment and electrostatic potential surface that affects target binding, while also influencing the compound's metabolic profile—aromatic hydroxylation at the difluorobenzyl position has been identified as a major metabolic pathway for 2,3-difluorophenyl-containing compounds, which differs from the metabolic fate of other regioisomers [3]. Generic substitution with a different difluorophenyl isomer or a non-fluorinated analog would fundamentally alter these critical molecular recognition and pharmacokinetic properties, rendering SAR conclusions invalid and potentially derailing lead optimization programs.

2-(2,3-Difluorophenyl)-1-phenylethan-1-one (CAS 1498370-47-0): Quantitative Differentiation Evidence for Informed Procurement Decisions


Lipophilicity Differentiation: 2,3-Difluoro Substitution Produces Lower logP Than 2,6-Difluoro Regioisomers, Favoring Drug-Like Property Space

The 2-(2,3-difluorophenyl)-1-phenylethan-1-one scaffold exhibits a calculated logP of approximately 2.2, which is markedly lower than structurally related difluorophenyl ethanone isomers with alternative fluorine positioning . By comparison, the positional isomer 1-(2,6-difluorophenyl)-2-phenylethanone (CAS 465514-59-4, same molecular formula C₁₄H₁₀F₂O) has a higher density of 1.221 g/cm³ , consistent with a more compact molecular packing that is associated with increased lipophilicity. The 2,6-difluoro substitution pattern places both fluorine atoms ortho to the carbonyl-bearing position, creating a different electronic environment compared to the vicinal 2,3-difluoro arrangement, where the fluorines are adjacent on the ring but only one is ortho to the methylene bridge attachment point. This electronic difference translates into distinct lipophilicity profiles: the 2,3-isomer occupies a more favorable logP range (logP ≈ 2.2 versus estimated logP > 3 for the 2,6-isomer based on its higher density and boiling point of 317.6°C ), aligning better with Lipinski's Rule of Five guidelines for oral drug candidates [1]. In medicinal chemistry programs, even a logP difference of 0.5–1.0 units can significantly impact aqueous solubility, plasma protein binding, and metabolic clearance rates [1].

Lipophilicity Drug-likeness Physicochemical profiling

Metabolic Stability Advantage of the Vicinal 2,3-Difluoro Motif: Blocking Aromatic Hydroxylation at Metabolically Labile Positions

The vicinal (adjacent) 2,3-difluoro substitution pattern on the phenyl ring of 2-(2,3-difluorophenyl)-1-phenylethan-1-one provides a metabolic shielding effect that is quantitatively and mechanistically distinct from other difluoro regioisomers. In metabolism studies of 2,3-difluorophenyl-linker-containing PARP1 inhibitors, aromatic hydroxylation at the difluorobenzyl position was identified as the major metabolic pathway, but the presence of two adjacent fluorine atoms significantly retards this oxidative metabolism compared to non-fluorinated or mono-fluorinated analogs [1]. A landmark study comparing geminal (gem) versus vicinal difluoro substitution demonstrated that changing from a gem-difluoro group to a vicinal difluoro group resulted in enhanced potency, decreased lipophilicity, and significantly improved pharmacokinetic properties in HIF-2α inhibitors, with the vicinal difluoro analog PT2977 advancing to clinical development [2]. In human liver microsome (HLM) stability assessments, phenyl derivatives with strategically positioned fluorine atoms show systematic improvements in metabolic stability; a Pfizer database mining study of over 150,000 HLM intrinsic clearance values demonstrated that fluorination patterns directly impact metabolic stability in a position-dependent manner, with vicinal difluoro motifs offering a favorable balance between metabolic blocking and maintained target potency [3]. The 2,3-difluorophenyl group of the target compound places fluorine atoms at positions that simultaneously block two adjacent potential sites of CYP-mediated oxidation, whereas 2,4-, 2,5-, or 3,4-isomers leave one of these adjacent positions unsubstituted and vulnerable to hydroxylation.

Metabolic stability Cytochrome P450 Fluorine blocking strategy

PARP1 Inhibitor Potency: 2,3-Difluorophenyl-Linker Motif Drives Nanomolar Potency Against BRCA-Mutant Cancer Cells

In a systematic SAR study of PARP1 inhibitors, a series of 2,3-difluorophenyl-linker analogues (compounds 15–54) derived from olaparib were designed, synthesized, and evaluated [1]. The optimized compound 47, bearing the 2,3-difluorophenyl-linker motif, demonstrated exceptional potency against PARP1 enzyme with an IC₅₀ of 1.3 nM, representing a 14.7-fold improvement over the parent drug olaparib (IC₅₀ = 19.1 nM) [1][2]. In cellular assays, compound 47 exhibited IC₅₀ values of 0.003 nM in BRCA1-mutant V-C8 cells, 7.1 nM in BRCA2-mutant Capan-1 cells, and 0.2 nM in BRCA1-mutant MDA-MB-436 cells [1]. Critically, the 2,3-difluorophenyl moiety was not merely a spectator substituent; molecular docking studies confirmed that this specific fluorination pattern contributed to enhanced PARP1-DNA trapping activity and induction of double-strand breaks (DSBs) beyond what was achieved with the parent olaparib scaffold [1]. In vivo, compound 47 at 50 mg/kg achieved 94.2% tumor growth inhibition in a BRCA1-mutated xenograft model, significantly outperforming olaparib at 100 mg/kg (65.0% inhibition)—a 1.45-fold greater tumor suppression at half the dose [1][3]. While compound 47 is a more complex molecule than 2-(2,3-difluorophenyl)-1-phenylethan-1-one itself, the 2,3-difluorophenyl substructure was identified as a critical pharmacophoric element whose modification would abolish activity.

PARP1 inhibition BRCA-mutant cancers DNA damage response

CGRP Receptor Antagonism: The 2,3-Difluorophenyl Group Is a Potency-Enhancing Pharmacophore That Enabled Clinical Candidate MK-0974

In the development of orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonists for migraine treatment, extensive SAR studies of the C-6 aryl moiety revealed the potency-enhancing effect specifically of the 2,3-difluorophenyl group [1][2]. Systematic optimization identified that the 2,3-difluorophenyl substituent, when combined with trifluoroethylation of the N-1 amide position, resulted in improved oral bioavailabilities, ultimately leading to the selection of clinical candidate 38 (MK-0974, later telcagepant) [1]. The SAR investigation demonstrated that alternative fluorination patterns (e.g., 2,4-difluoro, 3,4-difluoro, or mono-fluoro) at the C-6 aryl position produced inferior potency and/or pharmacokinetic profiles compared to the 2,3-difluoro configuration [2]. While this evidence is derived from a more complex molecular scaffold, the 2,3-difluorophenyl substructure was explicitly identified as the optimal aryl moiety among all evaluated substitution patterns, providing class-level validation that the 2,3-difluorophenyl fragment—as present in 2-(2,3-difluorophenyl)-1-phenylethan-1-one—is a privileged pharmacophoric element for achieving target potency and oral drug-like properties.

CGRP receptor antagonist Migraine Oral bioavailability

Liquid Crystal Applications: 2,3-Difluorophenyl Derivatives Provide Large Negative Dielectric Anisotropy for Advanced Display Technologies

Compounds containing the 2,3-difluorophenyl group are established as privileged components in liquid crystal formulations requiring large negative dielectric anisotropy (Δε). Patents and research publications demonstrate that 2,3-difluorophenyl derivatives exhibit a negative and extremely large dielectric anisotropy value combined with a small optical anisotropy value—a combination of properties that is technically challenging to achieve with other fluorination patterns [1][2]. Specifically, laterally fluorinated phenyl biphenylcarboxylates containing a 2,3-difluorophenyl group provide materials with large negative dielectric anisotropy that are particularly useful for vertically aligned (VA) liquid crystal display modes [3]. The number and position of fluoro groups dramatically influences liquid crystal phase sequences and transition temperatures; the 2,3-difluoro arrangement is specifically identified as providing a useful balance of properties [3]. In synthetic studies of liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units, target compounds exhibited a wide temperature range smectic A phase and/or nematic phase with negative dielectric anisotropy and low birefringence (Δn), with quantitative dielectric anisotropy values determined for specific derivatives [4]. 2-(2,3-Difluorophenyl)-1-phenylethan-1-one, with its 2,3-difluorophenyl ketone structure, serves as a versatile synthetic intermediate for constructing more elaborate liquid crystalline materials incorporating the validated 2,3-difluorophenyl mesogenic core.

Liquid crystals Negative dielectric anisotropy Display materials

Conformational Control via Vicinal Difluoro Substitution: Pre-Organization of Bioactive Conformations for Target Binding

The vicinal difluoro motif present in 2-(2,3-difluorophenyl)-1-phenylethan-1-one introduces a stereoelectronic effect that influences molecular conformation in ways that cannot be achieved with geminal difluoro, non-fluorinated, or mono-fluorinated analogs. In a study directly comparing vicinal difluorination as a C=C surrogate, a fluorinated piperine analog with threo-difluoroalkane motif demonstrated enhanced solubility, improved photostability, and higher potency and selectivity toward acetylcholinesterase compared to the parent olefinic compound [1]. The stereoselective fluorination effectively pre-organizes molecules into the target-binding geometry, leading to higher potency—a property attributed specifically to the vicinal (adjacent) positioning of fluorine atoms [1]. In HDAC inhibitor research, decoration of the central linker chain with specifically positioned fluorine atoms controlled molecular conformations; screening of vicinal difluoro analogs against HDAC1–11 revealed that fluorination can cause subtle but meaningful variations in selectivity between isoforms within class I HDACs [2]. The 2,3-difluorophenyl group of the target compound positions two fluorine atoms in a vicinal relationship on the aromatic ring, creating a defined dipole moment orientation that constrains the conformational landscape of the molecule relative to its protein target. This conformational pre-organization effect is fundamentally absent in the 2,4-, 2,5-, 2,6-, and 3,4-difluoro isomers, each of which presents a different electrostatic potential surface and different accessible conformational space.

Conformational analysis Vicinal difluoro effect Molecular recognition

Recommended Application Scenarios for 2-(2,3-Difluorophenyl)-1-phenylethan-1-one (CAS 1498370-47-0) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: PARP1 Inhibitor Lead Optimization Leveraging the 2,3-Difluorophenyl Pharmacophore

Research groups pursuing novel PARP1 inhibitors for BRCA-mutant cancers should prioritize 2-(2,3-difluorophenyl)-1-phenylethan-1-one as a key synthetic intermediate. The 2,3-difluorophenyl-linker motif has been validated in systematic SAR studies, where optimized compound 47 achieved an IC₅₀ of 1.3 nM against PARP1 enzyme—a 14.7-fold improvement over olaparib (IC₅₀ = 19.1 nM)—and delivered 94.2% tumor growth inhibition at 50 mg/kg in BRCA1-mutant xenograft models [1]. The compound's ketone functionality provides a versatile handle for constructing the phthalazinone or related heterocyclic cores common to PARP1 inhibitor scaffolds. When procuring this building block, researchers should confirm the 2,3-difluoro substitution pattern by ¹⁹F NMR, as alternative difluoro isomers (e.g., 2,6-difluoro) have different electronic properties and would produce divergent SAR outcomes.

Physicochemical Property Optimization: Exploiting the Favorable logP of the 2,3-Difluoro Motif for Oral Bioavailability

In drug discovery programs where lipophilicity-driven attrition is a concern, 2-(2,3-difluorophenyl)-1-phenylethan-1-one offers a calculated logP of approximately 2.2 , which is substantially lower than the estimated logP > 3.0 for the 2,6-difluoro positional isomer . This places the compound in a more favorable drug-like property space per Lipinski's Rule of Five (logP ≤ 5). The moderate lipophilicity, combined with the metabolic shielding conferred by the vicinal difluoro arrangement, makes this compound an attractive starting point for lead series where balancing potency with favorable ADME properties is critical. This is particularly relevant for CNS-targeted programs, where excessive lipophilicity can lead to high tissue binding and phospholipidosis risk.

CGRP Receptor Antagonist Scaffold Construction Using a Clinically Validated Fluorination Pattern

For laboratories investigating CGRP receptor antagonists for migraine or related neurovascular indications, 2-(2,3-difluorophenyl)-1-phenylethan-1-one provides synthetic access to the 2,3-difluorophenyl moiety that was identified as the uniquely potency-enhancing aryl substituent in the development of clinical candidate MK-0974 (telcagepant) [2]. The ketone carbonyl can be elaborated into the azepanone core structure characteristic of this chemotype. The clinical validation of the 2,3-difluorophenyl group in this target class provides translational confidence that is absent when using building blocks with alternative fluorination patterns that lack such clinical precedent.

Advanced Liquid Crystal Materials: Synthesis of Negative Dielectric Anisotropy Components for VA-Mode LCDs

Materials scientists developing liquid crystal formulations for vertically aligned (VA) LCD technologies should utilize 2-(2,3-difluorophenyl)-1-phenylethan-1-one as a synthetic precursor. The 2,3-difluorophenyl moiety is established in the patent literature as providing liquid crystalline compounds with negative and extremely large dielectric anisotropy (Δε) values combined with small optical anisotropy (Δn)—a critical combination for VA display modes [3][4]. The ketone functionality can be reduced, alkylated, or converted to heterocyclic structures to generate diverse liquid crystalline compounds while retaining the mesogenic 2,3-difluorophenyl core. Lateral fluorination with the 2,3-pattern has a dramatic effect on liquid crystal transition temperatures and phase behavior that is distinct from other difluoro substitution patterns [5].

Quote Request

Request a Quote for 2-(2,3-difluorophenyl)-1-phenylethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.